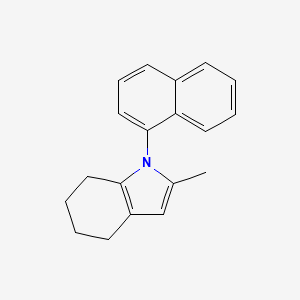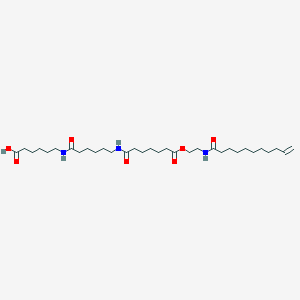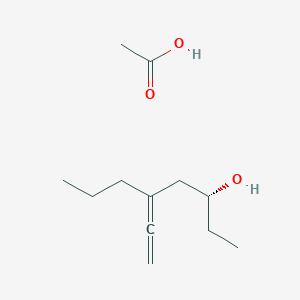
Acetic acid--(3R)-5-ethenylideneoctan-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) is a unique organic compound that combines the properties of acetic acid and a specific alcohol derivative This compound is characterized by its distinct molecular structure, which includes an ethenylidene group and an octan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of acetic acid with a suitable alcohol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The optimization of reaction conditions and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohol derivatives.
Scientific Research Applications
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) include other acetic acid derivatives and alcohols with similar structural features. Examples include:
- Acetic acid–(3R)-5-methyloctan-3-ol
- Acetic acid–(3R)-5-ethyloctan-3-ol
- Acetic acid–(3R)-5-propyloctan-3-ol
Uniqueness
What sets acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) apart from similar compounds is its specific ethenylidene group, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
821782-65-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h10-11H,2,4,6-8H2,1,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
OPNDGEMISWWCJZ-HNCPQSOCSA-N |
Isomeric SMILES |
CCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
Canonical SMILES |
CCCC(=C=C)CC(CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14208925.png)
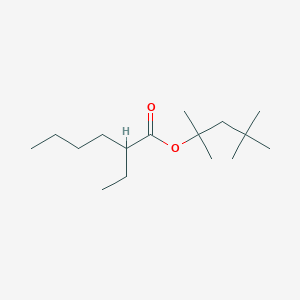
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)

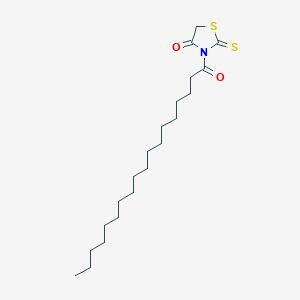
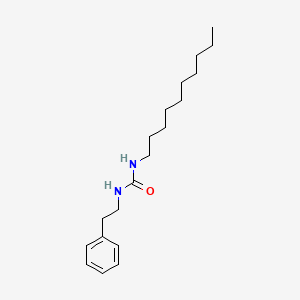
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
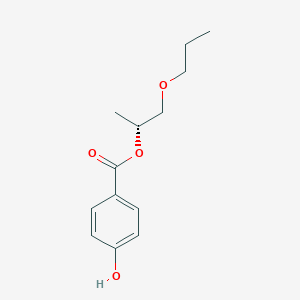
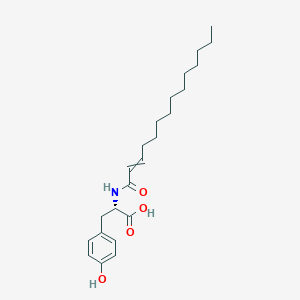
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
